Methoxtrexate -

Methoxtrexate

Catalog Number: EVT-7946502
CAS Number:
Molecular Formula: C20H24N8O6
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methotrexate is a potent antimetabolite and antifolate drug widely used in the treatment of various cancers, autoimmune diseases, and ectopic pregnancies. This compound acts primarily by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication. Methotrexate is classified as an antineoplastic agent and is also utilized in lower doses for immunosuppressive therapy.

Source

Methotrexate was first synthesized in the 1940s and has since become a cornerstone in cancer therapy, particularly for leukemias and lymphomas. It is derived from a naturally occurring folate compound but modified to enhance its efficacy against rapidly dividing cells.

Classification

Methotrexate falls under several classifications:

  • Pharmacological Class: Antimetabolite
  • Mechanism of Action: Folate antagonist
  • Therapeutic Use: Anticancer and immunosuppressive agent
Synthesis Analysis

Methods

The synthesis of methotrexate typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with p-aminobenzoylglutamic acid. Various methods have been developed to enhance yield and purity, including:

  • One-Pot Synthesis: This method combines multiple reactants in a single reaction vessel, streamlining the process.
  • Microwave-Assisted Synthesis: Utilizes microwave energy to accelerate chemical reactions, resulting in higher yields and shorter reaction times .

Technical Details

The purification of methotrexate often involves recrystallization techniques. For example, after initial synthesis, the product can be dissolved in aqueous solutions adjusted to specific pH levels, followed by filtration and crystallization to achieve high purity .

Molecular Structure Analysis

Structure

Methotrexate is characterized by its complex molecular structure, which includes:

  • A pteridine ring
  • A para-aminobenzoic acid moiety
  • A glutamic acid residue

The chemical formula for methotrexate is C20_{20}H22_{22}N8_{8}O5_{5}, with a molecular weight of approximately 454.44 g/mol.

Chemical Reactions Analysis

Reactions

Methotrexate undergoes various chemical reactions that are crucial for its therapeutic action:

  1. Inhibition of Dihydrofolate Reductase: This key reaction prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting nucleotide synthesis.
  2. Polyglutamation: Inside cells, methotrexate can be converted into polyglutamate forms, which have increased retention and potency against target enzymes .

Technical Details

The effectiveness of methotrexate is influenced by its ability to accumulate within cells through polyglutamation, enhancing its inhibitory effects on cellular growth.

Mechanism of Action

Process

Methotrexate exerts its cytotoxic effects primarily through the inhibition of dihydrofolate reductase. This inhibition leads to a depletion of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate—key components of DNA.

Data

Research indicates that the therapeutic window of methotrexate varies significantly among individuals due to factors such as genetic polymorphisms affecting drug metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol; insoluble in chloroform and ether.
  • Melting Point: Approximately 250 °C (decomposes).

Chemical Properties

  • pH: Typically around 5.0–7.0 when dissolved in water.
  • Stability: Sensitive to light; should be stored away from direct sunlight.
Applications

Methotrexate is utilized in various scientific contexts:

  1. Cancer Treatment: Effective against leukemias, lymphomas, breast cancer, and osteosarcoma.
  2. Autoimmune Disorders: Used in rheumatoid arthritis and psoriasis treatment.
  3. Ectopic Pregnancy Management: Administered to terminate ectopic pregnancies safely.

Additionally, ongoing research explores novel delivery systems such as nanoparticles to enhance the bioavailability and efficacy of methotrexate while minimizing side effects . These advancements aim to improve patient outcomes in both oncology and chronic inflammatory diseases.

Historical Development and Evolution of Methotrexate Therapeutics

Discovery and Early Applications in Oncology

Methotrexate (MTX) originated from pioneering oncology research in the mid-20th century. In 1947, Sidney Farber, a pathologist at Boston Children’s Hospital, collaborated with chemist Yellapragada SubbaRow to develop aminopterin, a folate antagonist. This work aimed to combat acute lymphoblastic leukemia (ALL) by exploiting rapidly dividing cancer cells' dependence on folate for DNA synthesis. The team hypothesized that inhibiting folate metabolism would arrest malignant cell proliferation. Their landmark 1948 trial involved administering aminopterin to 16 children with ALL, including 2-year-old Robert Sandler. The results demonstrated unprecedented temporary remissions, with white blood cell counts normalizing and symptoms alleviating within weeks. Though not curative, this represented the first successful systemic chemotherapy and validated the "antifolate" concept [1] [7].

To improve safety and synthesis feasibility, Farber’s team modified aminopterin’s structure, replacing a hydrogen atom with a methyl group. This yielded methotrexate (4-amino-10-methylfolic acid) in 1949. MTX proved less toxic and easier to manufacture while retaining potent dihydrofolate reductase (DHFR) inhibition. By the 1950s, MTX was established as a primary chemotherapeutic agent for gestational trophoblastic neoplasia (achieving the first metastatic cancer cures in 1956), breast cancer, and lymphomas. Its mechanism involved competitive binding to DHFR, depleting tetrahydrofolate pools essential for thymidine and purine synthesis, thereby halting DNA replication in malignant cells [1] [2] [7].

Table 1: Key Early Milestones in Methotrexate Oncology Development

YearMilestoneSignificance
1948Aminopterin trial for ALLFirst induced remission in leukemia; proved antifolate principle
1949Synthesis of methotrexateImproved safety/synthesis over aminopterin
1953MTX for gestational trophoblastic neoplasiaFirst solid tumor cured by chemotherapy
1956High-dose MTX regimensExpanded utility for osteosarcoma and lymphomas

Transition to Autoimmune Disease Therapeutics

MTX’s transition from oncology to autoimmune therapeutics began serendipitously. In 1951, rheumatologist Rudolph Gubner observed that aminopterin improved rheumatoid arthritis (RA) and psoriasis symptoms during a trial for cardiovascular disease. He postulated that MTX’s antiproliferative effects could target hyperproliferative synovial and epidermal tissues. His pilot study showed rapid joint inflammation reduction in RA patients, though drug toxicity concerns limited adoption [1] [4].

Dermatologists spearheaded MTX’s repurposing in the 1960s. Psoriasis became a critical gateway indication due to its pathologically accelerated keratinocyte division. Clinical trials used low weekly oral or injectable MTX (10–25 mg), markedly improving skin lesions by suppressing epidermal hyperproliferation. However, Scandinavian studies in the 1970s erroneously linked MTX to severe hepatotoxicity, later attributed to concurrent arsenic/hepatotoxin exposure and excessive dosing frequencies (>1x/week). Refined protocols (once-weekly dosing, liver monitoring) established MTX as a viable long-term psoriasis therapy, leading to its FDA approval for psoriasis in 1972 [1] [3] [4].

Community rheumatologists like Rex Hoffmeister (Spokane) and Robert Willkens (Seattle) championed MTX for RA despite academic skepticism. From 1962–1983, they documented significant improvement in >70% of refractory RA patients using 7.5–25 mg/week. Hoffmeister’s 29-patient case series (1972) showed sustained remission, but criticism from peers delayed publication. Willkens’ 1980–1983 studies confirmed MTX’s efficacy over gold salts and penicillamine, setting the stage for formal trials [3] [4].

Table 2: FDA Approvals for Methotrexate in Autoimmune Diseases

YearIndicationDosing Regimen
1972Severe psoriasis10–25 mg/week oral/IV
1988Rheumatoid arthritis7.5–20 mg/week oral/SC
1999Polyarticular juvenile idiopathic arthritis10 mg/m²/week SC
2020s (off-label)Crohn’s disease, vasculitis15–25 mg/week

Paradigm Shift in Rheumatological Treatment Strategies

The 1980s marked MTX’s ascendancy as RA’s cornerstone therapy. Pivotal placebo-controlled trials by Michael Weinblatt (1985) and the NIH Cooperative Study Group (1985) provided rigorous evidence. Weinblatt’s 24-week study of 35 refractory RA patients showed >50% improvement in joint tenderness/swelling with weekly MTX (7.5–15 mg), while NIH’s 189-patient trial confirmed rapid symptom reduction within 3–6 weeks. Crucially, disease flares occurred upon discontinuation, proving sustained DMARD activity. These studies culminated in MTX’s FDA approval for RA in 1988 [3] [4].

MTX redefined RA management through three paradigm shifts:

  • Anchor Drug Status: Long-term studies (e.g., Weinblatt’s 11-year cohort) showed >60% retention rates—double that of sulfasalazine or gold—due to sustained efficacy and manageable toxicity with monitoring. MTX became the first-line DMARD for early RA per 1987 ACR guidelines [4] [5].
  • Radioprotective Effects: By 1993, MTX demonstrated unparalleled suppression of radiographic joint erosion. One-third of patients showed no progression at 1 year, attributed to MTX’s inhibition of osteoclast-activating cytokines (IL-1β, TNF-α) and synovial fibroblasts [4] [5].
  • Combination Therapy Foundation: The 1999–2000 introduction of TNF inhibitors (infliximab, etanercept) revealed MTX’s synergistic role. Combining MTX with biologics reduced anti-drug antibodies by 60% and enhanced clinical remission rates versus monotherapy (40% vs. 25%), establishing "treat-to-target" strategies [5] [7].

MTX’s cost-effectiveness ($300/year vs. $20,000 for biologics) and oral availability further solidified its role. It remains the gold standard against which novel biologics and JAK inhibitors are benchmarked in clinical trials [4] [5].

Table 3: Methotrexate's Role in Rheumatology Evolution

EraTreatment StrategyMTX’s Contribution
Pre-1980sNSAIDs/corticosteroidsSymptomatic relief only; no disease modification
1980s–1990sSingle DMARDs (gold, sulfasalazine)Superior efficacy/retention; first true DMARD
2000s–PresentBiologic/JAK inhibitor combinationsAnchor drug enhancing biologic efficacy and reducing immunogenicity
FutureTargeted synthetic DMARDsComparator for new drug efficacy trials

MTX’s legacy endures through ongoing innovation, including:

  • Nanocarrier conjugates (e.g., hyaluronic acid-MTX) for enhanced synovial delivery [5].
  • Derivatives (dihydrobenzothiazine-MTX) with improved DHFR binding and anti-inflammatory activity [5].
  • Cardiovascular risk reduction via systemic inflammation control, expanding its therapeutic horizon [7].

Farber’s "poison-turned-panacea" exemplifies rational drug repurposing, transforming rheumatoid disease management from palliative care to sustained remission [3] [7].

Properties

Product Name

Methoxtrexate

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C20H24N8O6

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2

InChI Key

FPJYMUQSRFJSEW-UHFFFAOYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.